molecular formula C7H4BrNO4 B1603284 5-Bromopyridine-3,4-dicarboxylic acid CAS No. 90325-36-3

5-Bromopyridine-3,4-dicarboxylic acid

Cat. No.: B1603284
CAS No.: 90325-36-3
M. Wt: 246.01 g/mol
InChI Key: ODVOJWAGUGFOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyridine-3,4-dicarboxylic acid is a brominated derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 3 and 4 positions and a bromine atom at the 5 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopyridine-3,4-dicarboxylic acid typically involves the bromination of pyridine derivatives. One common method is the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide as the brominating reagent . The reaction conditions often include the use of solvents such as tetrahydrofuran and dimethylformamide, and the reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide: Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed through coupling reactions.

    Alcohols and Aldehydes: Formed through reduction of carboxylic acid groups.

Scientific Research Applications

5-Bromopyridine-3,4-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both bromine and two carboxylic acid groups, which provide multiple sites for chemical modification and functionalization. This makes it a versatile intermediate in organic synthesis and other applications.

Properties

IUPAC Name

5-bromopyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-2-9-1-3(6(10)11)5(4)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVOJWAGUGFOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618383
Record name 5-Bromopyridine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90325-36-3
Record name 5-Bromopyridine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromopyridine-3,4-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromopyridine-3,4-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromopyridine-3,4-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Bromopyridine-3,4-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Bromopyridine-3,4-dicarboxylic acid
Reactant of Route 6
5-Bromopyridine-3,4-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.